molecular formula C6H9Cl B3189719 1-chlorohexa-2,4-diene CAS No. 34632-89-8

1-chlorohexa-2,4-diene

Cat. No.: B3189719
CAS No.: 34632-89-8
M. Wt: 116.59 g/mol
InChI Key: OGAKEJHVQRBQLA-UHFFFAOYSA-N
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Description

1-Chlorohexa-2,4-diene is an organic compound with the molecular formula C6H9Cl. It is a conjugated diene, meaning it contains two double bonds separated by a single bond. This structure imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

1-Chlorohexa-2,4-diene can be synthesized through several methods. One common synthetic route involves the chlorination of hexa-2,4-diene. This reaction typically uses N-chlorosuccinimide (NCS) as the chlorinating agent in the presence of a solvent like dichloromethane (CH2Cl2) at low temperatures . The reaction proceeds via a free radical mechanism, resulting in the formation of this compound.

In industrial settings, the production of this compound may involve more scalable methods, such as the catalytic chlorination of hexa-2,4-diene using chlorine gas under controlled conditions. This method ensures higher yields and purity of the final product.

Chemical Reactions Analysis

1-Chlorohexa-2,4-diene undergoes various chemical reactions, including:

    Electrophilic Addition Reactions: The compound can react with electrophiles such as hydrogen halides (e.g., HBr) to form addition products.

    Oxidation and Reduction: The double bonds in this compound can be oxidized to form epoxides or diols. Reduction reactions can convert the double bonds into single bonds, yielding saturated compounds.

    Substitution Reactions: The chlorine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.

Common reagents used in these reactions include hydrogen halides, oxidizing agents like potassium permanganate (KMnO4), and reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

1-Chlorohexa-2,4-diene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its conjugated diene structure makes it a valuable intermediate in Diels-Alder reactions.

    Material Science: The compound is used in the development of polymers and other advanced materials

    Biological Studies: Researchers use this compound to study the effects of conjugated dienes on biological systems. Its interactions with enzymes and other biomolecules provide insights into various biochemical processes.

Mechanism of Action

The mechanism of action of 1-chlorohexa-2,4-diene in chemical reactions typically involves the formation of resonance-stabilized carbocations. For example, in electrophilic addition reactions, the initial protonation of the diene forms a carbocation intermediate. This intermediate can then undergo nucleophilic attack at different positions, leading to the formation of various products .

In biological systems, the compound’s reactivity with nucleophiles and electrophiles can affect cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

1-Chlorohexa-2,4-diene can be compared with other conjugated dienes, such as 1,3-butadiene and 2,4-hexadiene. While all these compounds share the characteristic of having conjugated double bonds, this compound is unique due to the presence of a chlorine atom. This chlorine atom imparts different reactivity and physical properties to the compound.

Similar compounds include:

Properties

IUPAC Name

1-chlorohexa-2,4-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Cl/c1-2-3-4-5-6-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAKEJHVQRBQLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90956128
Record name 1-Chlorohexa-2,4-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90956128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34632-89-8
Record name 1-Chlorohexa-2,4-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90956128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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